

# Measuring ELOVL6 Inhibition by Elovl6-IN-3: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Elovl6-IN-3*

Cat. No.: *B15617617*

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## Introduction

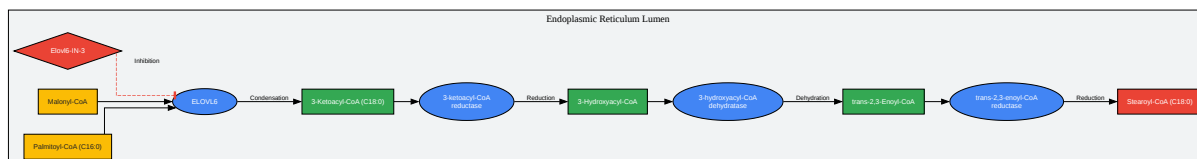
Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically converting C16 fatty acids to C18 species.[1][2] This process is integral to the de novo synthesis of fatty acids and plays a significant role in maintaining cellular lipid homeostasis.[3] Dysregulation of ELOVL6 activity has been implicated in a variety of metabolic diseases, including insulin resistance and non-alcoholic fatty liver disease, as well as in the progression of certain cancers.[4][5] As such, ELOVL6 has emerged as a promising therapeutic target for drug development.[6][7]

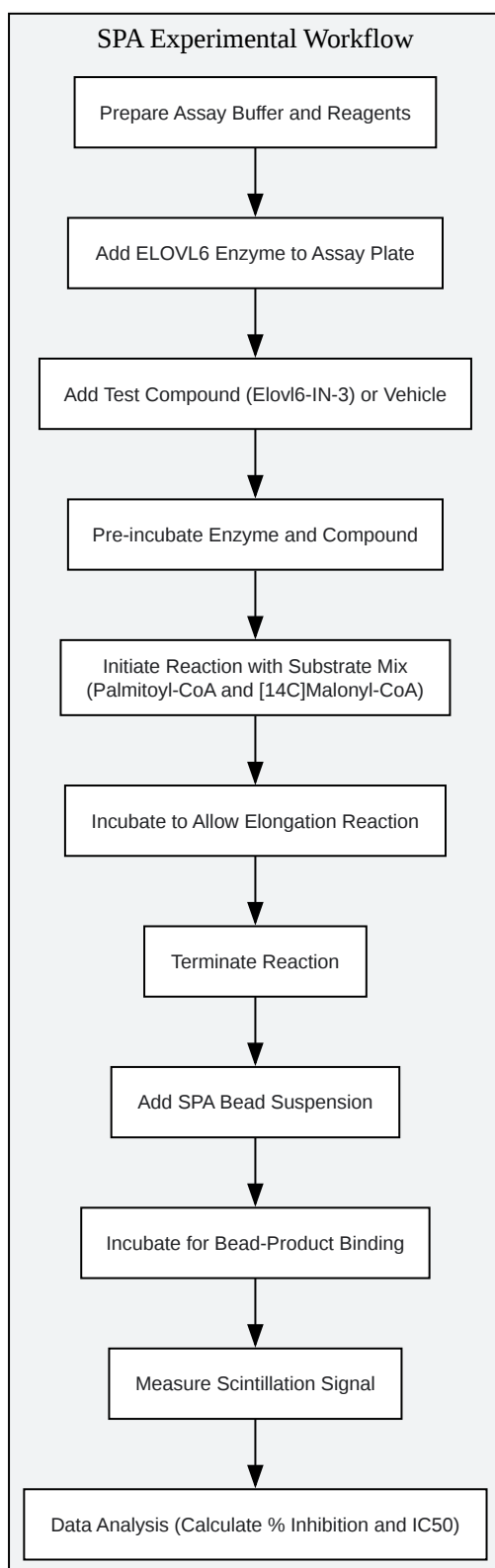
These application notes provide a detailed protocol for measuring the inhibition of ELOVL6 using the specific inhibitor, **Elovl6-IN-3**. The primary assay described is a radiometric method utilizing a scintillation proximity assay (SPA) format, which is well-suited for high-throughput screening (HTS) of potential inhibitors.[8]

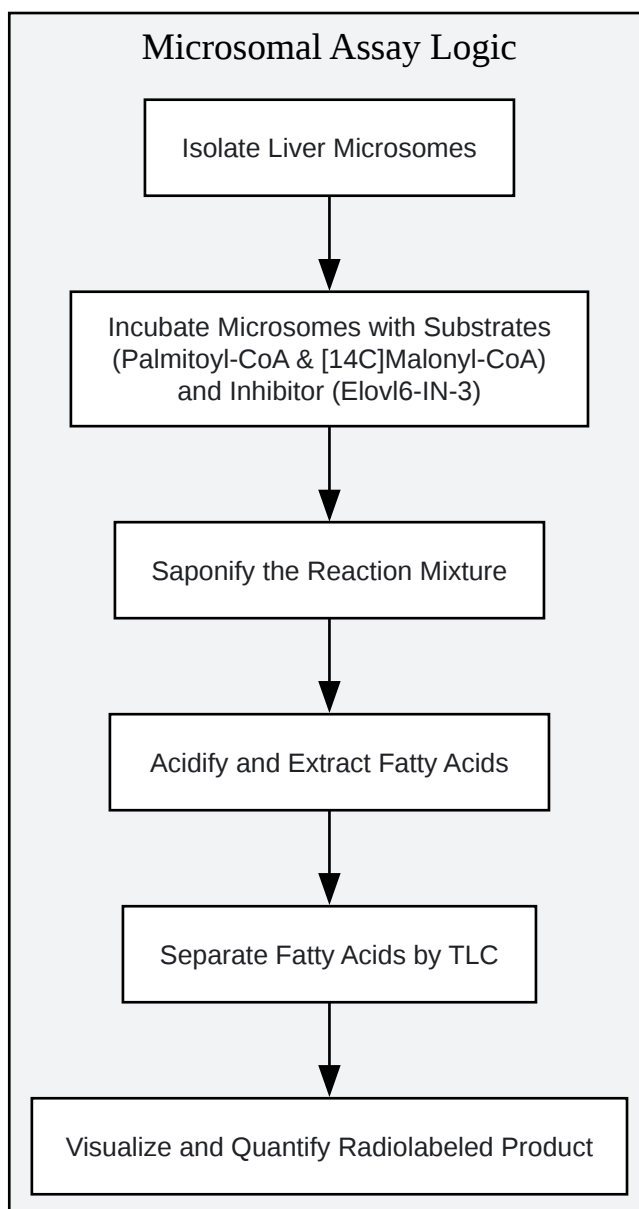
## Signaling Pathway of ELOVL6 in Fatty Acid Elongation

ELOVL6 is an endoplasmic reticulum (ER) membrane-bound enzyme that catalyzes the first of four reactions in the fatty acid elongation cycle. The overall process involves the addition of a

two-carbon unit from malonyl-CoA to an acyl-CoA substrate, primarily palmitoyl-CoA (C16:0). The subsequent reactions of reduction, dehydration, and a second reduction are carried out by other enzymes to produce a saturated fatty acyl-CoA that is two carbons longer.







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